Cas no 899964-60-4 (N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide)

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide
-
- インチ: 1S/C23H21N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3
- InChIKey: XADDPMMSSZVHFR-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=NC2=CC=C(OC)C=C2S1)CC1=NC=CC=C1)(=O)CCC1=CC=CC=C1
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2738-1096-2μmol |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-3mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-4mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-50mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-1mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-10mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-20μmol |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-5mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-15mg |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2738-1096-10μmol |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide |
899964-60-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamideに関する追加情報
Recent Advances in the Study of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide (CAS: 899964-60-4)
The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide (CAS: 899964-60-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole and pyridine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making it more feasible for large-scale production. The researchers employed a multi-step process involving the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3-phenylpropanoic acid derivatives, followed by N-alkylation with 2-(bromomethyl)pyridine. This method not only enhances the efficiency of synthesis but also reduces the formation of by-products.
Pharmacological evaluations have revealed that N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide exhibits potent activity as a modulator of specific protein-protein interactions (PPIs). In a recent in vitro study, the compound demonstrated high affinity for the p53-MDM2 interaction, a well-known target in cancer therapy. The findings suggest that this molecule could serve as a lead compound for the development of new anticancer agents, particularly for tumors with p53 mutations.
Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular dynamics simulations. These studies have provided atomic-level insights into how the compound binds to its target proteins, revealing key interactions at the binding site. For instance, the methoxy group on the benzothiazole ring was found to play a critical role in stabilizing the complex through hydrogen bonding with a conserved amino acid residue in the MDM2 protein.
In addition to its anticancer potential, recent research has explored the compound's applicability in neurodegenerative diseases. A 2024 study published in ACS Chemical Neuroscience reported that N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide exhibits neuroprotective effects in models of Alzheimer's disease. The compound was shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells, highlighting its multifunctional therapeutic potential.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications to improve these properties while maintaining the compound's efficacy. For example, introducing polar substituents or altering the linker between the benzothiazole and pyridine rings could enhance solubility and pharmacokinetic profiles.
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide (CAS: 899964-60-4) represents a promising scaffold for drug discovery, with applications in oncology and neurodegenerative diseases. Recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its value as a subject of ongoing research. Future studies will likely focus on optimizing its drug-like properties and exploring its efficacy in preclinical models, paving the way for clinical development.
899964-60-4 (N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-yl)methylpropanamide) 関連製品
- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)
- 92631-66-8(20-ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol)
- 1805045-98-0(5-Amino-4-bromo-3-(bromomethyl)-2-(difluoromethyl)pyridine)
- 946270-19-5(1-(3-chloro-4-methoxyphenyl)-3-{(4-methylphenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 749147-66-8(Ethanimidic acid,2-(methylthio)-, ethyl ester)
- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)
- 6130-93-4(2,\u200b2',\u200b6,\u200b6'-\u200bTetramethyl-\u200bN-\u200bnitrosopiperidine)
- 1115871-75-4(methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate)
- 329795-83-7(2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)
- 1247056-45-6(N-[(4-Fluorophenyl)methyl]cyclobutanamine)




